REACTION_CXSMILES
|
C([O:8][C:9]([C:11]1([CH:17]=[CH2:18])[CH2:16][CH2:15][CH2:14][O:13][CH2:12]1)=[O:10])C1C=CC=CC=1.O.[OH-].[Li+]>O1CCCC1.CO.O.C(OCC)C>[CH:17]([C:11]1([C:9]([OH:10])=[O:8])[CH2:16][CH2:15][CH2:14][O:13][CH2:12]1)=[CH2:18] |f:1.2.3,4.5.6|
|
Name
|
3-vinyl-tetrahydro-pyran-3-carboxylic acid benzyl ester
|
Quantity
|
809.5 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1(COCCC1)C=C
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
413.6 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
tetrahydrofuran methanol water
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CO.O
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
413.6 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the residue was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with hydrochloric acid (1 M)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×)
|
Type
|
FILTRATION
|
Details
|
The combined organics were filtered through a phase separator
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with a continuous gradient of iso-hexanes/ethyl acetate 1:0 to 1:1
|
Type
|
CUSTOM
|
Details
|
to afford crude title compound which
|
Type
|
EXTRACTION
|
Details
|
Organics were extracted with a saturated solution of sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1(COCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 377.1 mg | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |